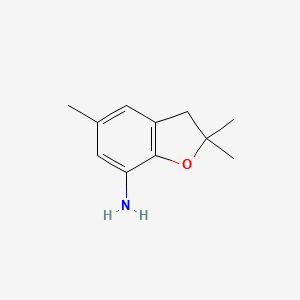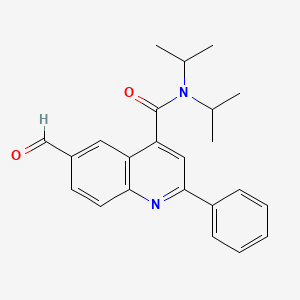![molecular formula C27H24N8O4 B12898926 8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine CAS No. 478015-68-8](/img/structure/B12898926.png)
8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Pyrido[3,4-b]indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Coupling Reactions: The pyrido[3,4-b]indole core is then coupled with a phenylamine derivative using a palladium-catalyzed cross-coupling reaction.
Nucleoside Formation: The final step involves the formation of the nucleoside structure, which is achieved through glycosylation reactions using protected sugar derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines from nitro groups.
Aplicaciones Científicas De Investigación
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler structure that forms the core of the compound.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another derivative with potential medicinal applications.
Uniqueness
The uniqueness of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its complex structure, which combines multiple functional groups and allows for diverse interactions with biological targets
Propiedades
Número CAS |
478015-68-8 |
|---|---|
Fórmula molecular |
C27H24N8O4 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-pyrido[3,4-b]indol-9-ylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C27H24N8O4/c28-26-32-24-23(25(38)33-26)31-27(35(24)22-11-20(37)21(13-36)39-22)30-14-5-7-15(8-6-14)34-18-4-2-1-3-16(18)17-9-10-29-12-19(17)34/h1-10,12,20-22,36-37H,11,13H2,(H,30,31)(H3,28,32,33,38)/t20-,21+,22+/m0/s1 |
Clave InChI |
GSQYJJBAZXOVTD-BHDDXSALSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


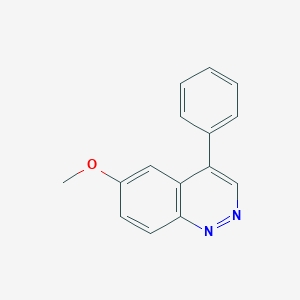
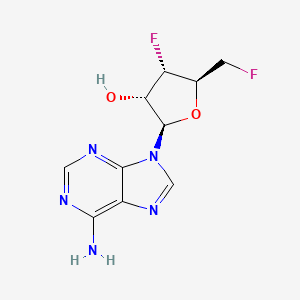

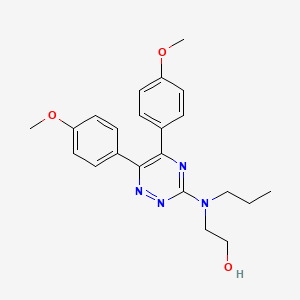
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
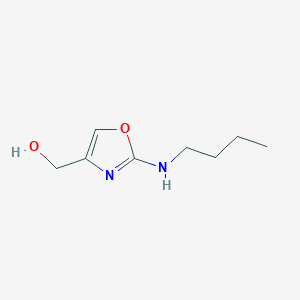

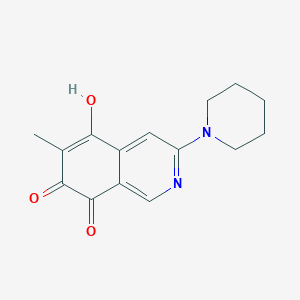
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
